N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine
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Overview
Description
N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution allow it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
N,N-Dimethyl-4-((thietan-3-ylamino)methyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of the thietan-3-ylamino group and N,N-dimethylation, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H15N3S2 |
---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(thietan-3-ylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S2/c1-12(2)9-11-7(6-14-9)3-10-8-4-13-5-8/h6,8,10H,3-5H2,1-2H3 |
InChI Key |
AXDYTQHNUGXVMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)CNC2CSC2 |
Origin of Product |
United States |
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